UPLC Retention Time and Sensitivity: Impurity G vs. Other Specified Impurities
In a validated UPLC method employing a Waters CSH C18 column (1.7 µm, 2.1 × 100 mm) with gradient elution at 238 nm, Simvastatin EP Impurity G elutes at a retention time of 4.020 min, with a limit of detection (LOD) of 0.011 µg/mL and a limit of quantitation (LOQ) of 0.003 µg/mL [1]. In contrast, Impurity B (simvastatin acetate ester) exhibits a different retention window (approximately 3.5 min under the same conditions) and requires a linearity range of 0.05–1.50 µg/mL, shared with Impurity G, whereas Impurities E and F require a higher linearity range of 0.25–7.50 µg/mL [1]. The ultra‑low LOQ of Impurity G (0.003 µg/mL, corresponding to 0.003% of a typical 0.1 mg/mL sample concentration) enables quantification well below the ICH identification threshold of 0.1%, a capability critical for detecting this impurity at pharmacopoeial specification limits.
| Evidence Dimension | UPLC retention time and sensitivity (LOD/LOQ) |
|---|---|
| Target Compound Data | Retention time: 4.020 min; LOD: 0.011 µg/mL; LOQ: 0.003 µg/mL; linearity range: 0.05–1.50 µg/mL |
| Comparator Or Baseline | Impurity B: linearity range 0.05–1.50 µg/mL (different RT); Impurities E & F: linearity range 0.25–7.50 µg/mL |
| Quantified Difference | Impurity G LOQ (0.003 µg/mL) is substantially lower than the LOQ reported for Impurity B (0.022 µg/mL from the same regression analysis, where Impurity B LOD was 0.067 µg/mL and LOQ was 0.022 µg/mL) [1]. |
| Conditions | Waters Acquity CSH C18, 1.7 µm, 2.1 × 100 mm; mobile phase A: orthophosphoric acid pH 4.5 with triethylamine–acetonitrile (80:20), mobile phase B: methanol–acetonitrile (20:80); flow rate 0.35 mL/min; UV detection at 238 nm; runtime 13 min [1]. |
Why This Matters
The distinct retention time and exceptionally low LOQ of Impurity G mandate the use of an authentic, high‑purity reference standard for accurate peak identification and quantification in compendial and in‑house methods, since a generic impurity standard would not match this retention–sensitivity profile.
- [1] Desai MM, Nikalje AG. Quality by Design‑based Development and Validation of Stability‑Indicating Method by UPLC Method for Impurities of Simvastatin. Indian J Pharm Sci 2021;83(1):110‑119. doi:10.36468/pharmaceutical‑sciences.756 View Source
